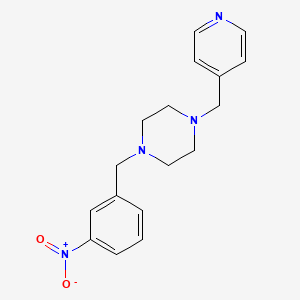

![molecular formula C20H15N3O2 B5672317 2-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-4-quinolinecarboxylic acid](/img/structure/B5672317.png)

2-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-4-quinolinecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds within this category often involves the attachment of an imidazole ring to a quinoline carboxylic acid core through various synthetic strategies. For instance, Frigola et al. (1987) reported the synthesis of novel 3-quinolinecarboxylic acid derivatives, characterized by a (1-imidazolyl)phenylmethyl group at the 7-position, employing chloro, fluoro, or methoxy groups at the 6-position [J. Frigola, A. Colombo, J. Mas, J. Pares, 1987]. Another approach described by Takano et al. (2003) involves synthesizing 7-heterocycle-substituted quinoxalinecarboxylic acids with improved physicochemical properties through a urethane linkage at the C-7 position [Y. Takano, F. Shiga, Jun Asano, N. Ando, H. Uchiki, Tsuyosi Anraku, 2003].

Molecular Structure Analysis

The molecular structure of these compounds is defined by the integration of imidazole and quinoline units, contributing to their unique chemical and biological properties. The structural elucidation often involves advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. Klásek et al. (2007, 2010) have contributed to understanding the molecular rearrangement and the formation of new indole and imidazolinone derivatives through the action of hydrochloric acid on 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones [A. Klásek, A. Lyčka, M. Holčapek, 2007; A. Klásek, A. Lyčka, I. Mikšík, A. Růžička, 2010].

Chemical Reactions and Properties

These compounds undergo various chemical reactions, leading to a wide range of derivatives with diverse biological activities. The reaction mechanisms often involve cyclization, rearrangement, and substitution reactions, contributing to the complexity and versatility of these molecules. For instance, the synthesis and reaction mechanisms of imidazoquinolines and their transformations under different conditions have been extensively studied, revealing pathways to novel indole and imidazolinone derivatives [A. Klásek, A. Lyčka, M. Holčapek, 2007; A. Klásek, A. Lyčka, I. Mikšík, A. Růžička, 2010].

Physical Properties Analysis

The physical properties of these compounds, such as solubility, stability, and crystalline structure, are crucial for their application potential. Studies like those by Takano et al. (2004) have shown that the introduction of specific functional groups, such as trifluoromethyl, can significantly improve the physicochemical properties of these molecules, including their biological activity and solubility [Y. Takano, F. Shiga, Jun Asano, W. Hori, Tsuyosi Anraku, Takashi Uno, 2004].

Chemical Properties Analysis

The chemical properties, including reactivity, bioactivity, and interaction with biological targets, define the utility of these compounds in various domains. The work by Ohmori et al. (1994) on quinoxalinediones possessing imidazolyl substituents highlights the importance of the imidazole ring as a bioisostere for cyano and nitro groups, showing potent activity for the AMPA receptor, which is crucial for neuroprotective efficacy [J. Ohmori, S. Sakamoto, H. Kubota, M. Shimizu‐Sasamata, M. Okada, S. Kawasaki, K. Hidaka, J. Togami, T. Furuya, K. Murase, 1994].

Propiedades

IUPAC Name |

2-(4-imidazol-1-ylphenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c1-13-2-7-18-16(10-13)17(20(24)25)11-19(22-18)14-3-5-15(6-4-14)23-9-8-21-12-23/h2-12H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEOTZBUYRTOEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1H-imidazol-1-yl)phenyl]-6-methylquinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

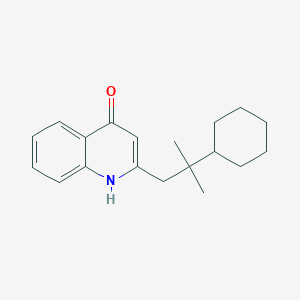

![9-(benzylsulfonyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5672245.png)

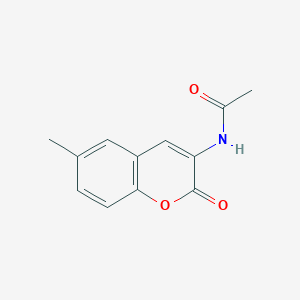

![N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5672248.png)

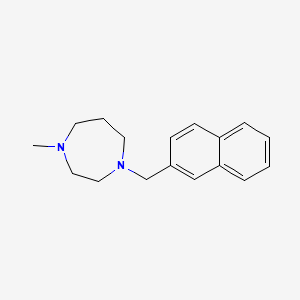

![3-ethyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5672262.png)

![5-(dimethylamino)-2-{2-[6-(methylthio)-3,4-dihydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5672284.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]isonicotinamide hydrochloride](/img/structure/B5672287.png)

![4-(1H-imidazol-1-ylmethyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5672303.png)

![N-benzyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanamide](/img/structure/B5672307.png)

![2,3-dimethoxy-N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}benzamide](/img/structure/B5672309.png)

![2-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5672313.png)

![4-{2-[(5-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5672335.png)